5-(BENZYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Description
Properties
IUPAC Name |
5-(benzylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c22-14-19-21(23-15-16-4-2-1-3-5-16)29-20(24-19)17-6-8-18(9-7-17)30(26,27)25-10-12-28-13-11-25/h1-9,23H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWGZWGSDNOYPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(BENZYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The starting materials might include benzylamine, 4-(morpholinosulfonyl)benzaldehyde, and other reagents necessary for the formation of the oxazole ring and the introduction of the carbonitrile group. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(BENZYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(BENZYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Analogues of 1,3-Oxazole Derivatives
Table 1: Key Structural and Functional Comparisons
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Sulfonyl groups generally resist oxidative metabolism, which may extend the half-life of the target compound compared to EI-05’s methylphenyl substituent .
- Lipophilicity : Apostol et al.’s 4-chlorophenylsulfonyl analogs exhibit higher lipophilicity (logP) than the target compound, favoring passive diffusion but increasing off-target risks .
Biological Activity
5-(Benzylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure : The compound belongs to the oxazole derivatives class, characterized by its unique combination of functional groups that contribute to its biological properties. The presence of a benzylamino group and a morpholine sulfonyl moiety enhances its potential for interaction with biological targets.
CAS Number : 941267-49-8
Synthesis
The synthesis of 5-(benzylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. Common starting materials include benzylamine and 4-(morpholinosulfonyl)benzaldehyde. Key reaction conditions often involve solvents like dichloromethane or ethanol and catalysts such as acids or bases to facilitate the formation of the oxazole ring and the carbonitrile group.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of various oxazole derivatives, including those similar to 5-(benzylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile. A related study synthesized several compounds and evaluated their antibacterial activity against strains such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. The results indicated that some derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin.
| Compound | % Inhibition (P. aeruginosa) | MIC (μM) |
|---|---|---|
| 6a | 75.35 ± 0.06 | 15.37 ± 3.33 |
| 6b | 84.59 ± 0.71 | 11.01 ± 0.31 |
| 6c | 76.94 ± 0.12 | 16.11 ± 1.14 |
| 6d | 59.71 ± 3.03 | - |
| 6e | 50.32 ± 2.08 | - |
This table summarizes the antibacterial efficacy of synthesized oxazole derivatives, highlighting the potential of these compounds as therapeutic agents against bacterial infections .
The mechanism of action for compounds like 5-(benzylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is believed to involve interaction with specific molecular targets such as enzymes or receptors involved in bacterial metabolism or cell wall synthesis. Further biochemical studies are necessary to elucidate these pathways fully.
Case Studies
- Antimicrobial Evaluation : A study focused on synthesizing related oxazole compounds demonstrated varying degrees of antibacterial activity across different strains, emphasizing structure-activity relationships that could guide future drug design efforts .
- Therapeutic Potential : Research has indicated that similar oxazole derivatives may possess anti-inflammatory properties, inhibiting lipid peroxidation and proteolytic enzymes involved in inflammatory responses . Such findings suggest a broader therapeutic application beyond antimicrobial effects.
Q & A
Q. What synthetic routes are commonly employed to prepare 5-(benzylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile?
- Methodological Answer : The synthesis typically involves sequential acylation and cyclodehydration steps. For example:
Acylation : React phenylalanine derivatives with morpholine sulfonyl-containing acyl chlorides (e.g., 4-[(4-bromophenyl)sulfonyl]benzoyl chloride) to form intermediate N-acyl-α-amino acids .
Cyclodehydration : Use ethyl carbonochloridate and 4-methylmorpholine to convert the intermediate into the oxazole ring via intramolecular cyclization .
Key reagents include thionyl chloride (for acyl chloride preparation) and morpholine sulfonyl precursors. Purity is assessed via reversed-phase HPLC .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- Structural Confirmation : Use H/C NMR to assign benzylamino, morpholine sulfonyl, and oxazole protons/carbons. FT-IR confirms functional groups (e.g., C≡N stretch at ~2200 cm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and S .
Q. How is preliminary cytotoxicity screening conducted for this compound?
- Methodological Answer : The Daphnia magna acute toxicity test is a cost-effective model for initial cytotoxicity assessment. Compounds are dissolved in DMSO and tested at concentrations ranging from 1–100 μM. Mortality rates are measured at 24–48 hours, with LC values calculated to rank toxicity .
Advanced Research Questions
Q. How can synthetic yields be optimized for the oxazole core under varying reaction conditions?
- Methodological Answer :
- Catalyst Screening : Test bases like triethylamine vs. 4-methylmorpholine to enhance cyclodehydration efficiency .
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and improve reaction rates.
- Temperature Control : Optimize cyclization at 60–80°C to balance yield and byproduct formation .
- Reaction Monitoring : Use TLC or in-situ FT-IR to track intermediate conversion .
Q. How can contradictory cytotoxicity data between Daphnia magna and mammalian cell lines be resolved?
- Methodological Answer :
- Model-Specific Factors : Daphnia magna lacks metabolic enzymes (e.g., CYP450) present in mammalian systems, leading to false negatives. Validate using human cancer cell lines (e.g., HeLa, MCF-7) with MTT assays .
- Dose-Response Curves : Compare LC values across models and adjust for membrane permeability differences using logP calculations .
- Mechanistic Studies : Perform flow cytometry to distinguish apoptosis vs. necrosis pathways .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes like tyrosine kinases or sulfotransferases. The morpholine sulfonyl group may act as a hydrogen-bond acceptor .
- QSAR Modeling : Correlate substituent electronegativity (e.g., benzylamino vs. p-tolyl) with cytotoxicity using Hammett constants .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
Q. What strategies address low aqueous solubility during in vivo testing?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the oxazole 4-position for pH-sensitive solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) and characterize via dynamic light scattering .
- Co-solvent Systems : Use Cremophor EL/ethanol (1:1 v/v) for parenteral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
